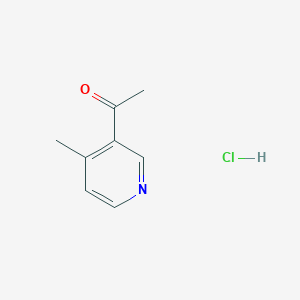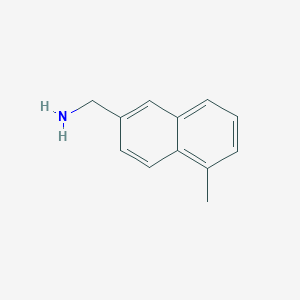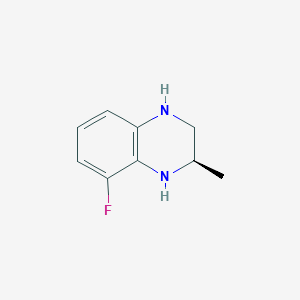
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 2nd position on the tetrahydroquinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methyl-1,2-diaminobenzene.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the tetrahydroquinoxaline ring. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
8-fluoroquinoxaline: Lacks the tetrahydro structure and methyl group.
2-methylquinoxaline: Lacks the fluorine atom at the 8th position.
8-fluoro-2-methylquinoxaline: Similar structure but without the tetrahydro ring.
Uniqueness
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the combination of the fluorine atom at the 8th position and the methyl group at the 2nd position on the tetrahydroquinoxaline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11FN2 |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3/t6-/m1/s1 |
Clave InChI |
USAJCDDEXDAFJC-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CNC2=C(N1)C(=CC=C2)F |
SMILES canónico |
CC1CNC2=C(N1)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


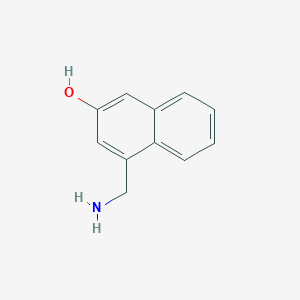
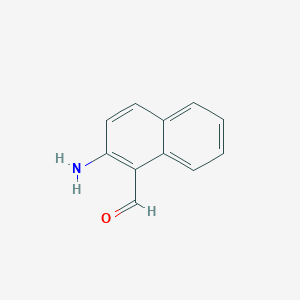
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)

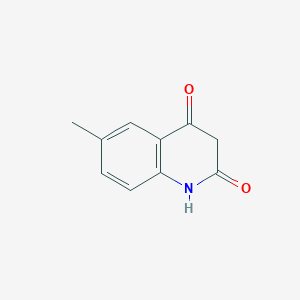
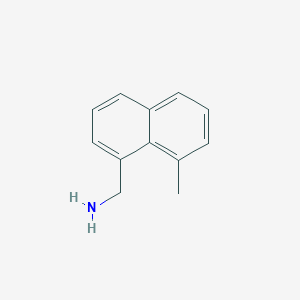
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
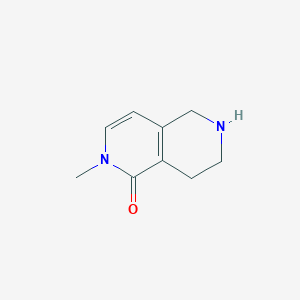
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
